molecular formula C13H10FN3O2S B14988312 5-fluoro-3-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-1-benzofuran-2-carboxamide

5-fluoro-3-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-1-benzofuran-2-carboxamide

Cat. No.: B14988312
M. Wt: 291.30 g/mol
InChI Key: ZYPZUOXAHIEEGX-UHFFFAOYSA-N
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Description

5-fluoro-3-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-3-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials may include fluorinated benzofuran derivatives and thiadiazole intermediates. Common synthetic routes may involve:

    Nucleophilic substitution: reactions to introduce the fluorine atom.

    Cyclization: reactions to form the benzofuran ring.

    Amidation: reactions to attach the carboxamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysts: to accelerate reaction rates.

    Solvent selection: to enhance solubility and reaction efficiency.

    Temperature and pressure control: to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-3-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-fluoro-3-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-2-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-1-benzofuran-3-carboxamide
  • 5-chloro-3-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-1-benzofuran-2-carboxamide
  • 5-bromo-3-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-1-benzofuran-2-carboxamide

Uniqueness

The uniqueness of 5-fluoro-3-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-1-benzofuran-2-carboxamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C13H10FN3O2S

Molecular Weight

291.30 g/mol

IUPAC Name

5-fluoro-3-methyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C13H10FN3O2S/c1-6-9-5-8(14)3-4-10(9)19-11(6)12(18)16-13-15-7(2)17-20-13/h3-5H,1-2H3,(H,15,16,17,18)

InChI Key

ZYPZUOXAHIEEGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C(=O)NC3=NC(=NS3)C

Origin of Product

United States

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